FAAH Inhibition Potency and Mechanism: PIA vs. PEA and OEA
In a direct comparative study of rat brain FAAH, palmitoylisopropylamide (PIA) inhibited [3H]-anandamide metabolism with a pI50 of 4.89 (mixed-type inhibition). In the same assay, its structural analog palmitoylethanolamide (PEA) exhibited a pI50 of ~5.0 (competitive inhibition), while oleoylethanolamide (OEA) had a pI50 of 5.33 (mixed-type inhibition) [1]. Although PEA's pI50 is slightly higher, the key differentiator is the mode of inhibition: PEA acts as a competitive substrate, while PIA and OEA exhibit mixed-type kinetics, suggesting binding to both enzyme and enzyme-substrate complex [1].
| Evidence Dimension | FAAH inhibition potency and kinetic mechanism |
|---|---|
| Target Compound Data | pI50 = 4.89 (mixed-type inhibition) |
| Comparator Or Baseline | Palmitoylethanolamide (PEA): pI50 ~5.0 (competitive inhibition); Oleoylethanolamide (OEA): pI50 = 5.33 (mixed-type inhibition) |
| Quantified Difference | PIA is approximately 1.3-fold less potent than OEA (difference in pI50 of 0.44) and similar in potency to PEA, but with a distinct mixed-type mechanism. |
| Conditions | Rat brain homogenate, [3H]-anandamide as substrate |
Why This Matters
The mixed-type mechanism indicates that PIA's interaction with FAAH is not simply competitive displacement, which may have implications for its efficacy in vivo where substrate concentrations fluctuate, and may offer a different pharmacological profile compared to PEA.
- [1] Jonsson, K. O., Vandevoorde, S., Lambert, D. M., Tiger, G., & Fowler, C. J. (2001). Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide. British Journal of Pharmacology, 133(8), 1263-1275. View Source
